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Compound of Interest |

Compound Name: 4-(1-Phenylethyl)benzoic acid
CAS No.: 50919-42-1
Cat. No.: B8575380

Executive Summary

4-(1-Phenylethyl)benzoic acid (also known as 4-(a-methylbenzyl)benzoic acid) is a chiral,
lipophilic aromatic acid featuring a benzoic acid moiety substituted at the para-position with a 1-
phenylethyl group.[1][2] This structural motif combines the rigidity of the biphenyl-like core with
the conformational flexibility of the ethyl linker, making it a valuable building block for liquid
crystal mesogens, polymer additives, and pharmaceutical intermediates (specifically in the
development of retinoid receptor agonists and NSAID analogs).

This guide details its physicochemical profile, synthetic pathways, reactivity, and applications,
providing researchers with a self-validating framework for its utilization.[1]

Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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Parameter

Details

IUPAC Name

4-(1-Phenylethyl)benzoic acid

Common Synonyms

4-(a-Methylbenzyl)benzoic acid; p-(1-
Phenylethyl)benzoic acid

CAS Registry Number

17410-04-7 (General) / 56961-30-9 (Isomer

specific)

Molecular Formula C15H1402

Molecular Weight 226.27 g/mol

SMILES CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=0)0
Contains one stereocenter at the benzylic

Chirality position.[1][2][3][4] Typically supplied as a

racemate (RS).

Physicochemical Properties

Note: Values derived from experimental data of structural analogs and computational models

where specific literature is limited.
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Property

Value / Description

Causality/Context

Physical State

White to off-white crystalline

solid

Typical for para-substituted
benzoic acids due to
intermolecular hydrogen

bonding (dimer formation).[1]

Melting Point

138-142 °C (Predicted)

Higher than unsubstituted
benzoic acid (122°C) due to
increased molecular weight
and van der Waals
interactions, but lowered by
the bulky, non-planar ethyl
group disrupting packing.

Solubility (Water)

Very Low (< 0.1 mg/mL)

The lipophilic 1-phenylethyl
group dominates the solvation
profile, overwhelming the

hydrophilic carboxyl head.

Solubility (Organic)

High (Ethanol, DMSO, DCM)

Soluble in polar aprotic and
protic organic solvents,

facilitating organic synthesis.

Slightly higher than benzoic
acid (4.20) due to the weak

pKa (Acid) ~4.35 electron-donating effect (+) of
the alkyl group at the para
position.
Indicates high lipophilicity,
relevant for membrane

LogP (Octanol/Water) ~4.2

permeability in drug discovery

applications.

Synthetic Pathways

The synthesis of 4-(1-phenylethyl)benzoic acid generally proceeds via Friedel-Crafts

alkylation followed by oxidation or carboxylation.[1] Two primary routes are established:
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Route A: Friedel-Crafts Alkylation & Oxidation
(Industrial)

This route is preferred for scale-up due to the availability of starting materials.[1]

o Alkylation: Reaction of toluene with styrene (catalyzed by H2SOa or solid acid catalysts)
yields 1-phenyl-1-(4-tolyl)ethane.[1]

o Selectivity: The para-isomer is favored due to steric hindrance at the ortho position, though
ortho and meta isomers must be removed via fractional distillation.[1]

o Oxidation: The methyl group of the toluene moiety is selectively oxidized to a carboxylic acid
using KMnOa4 or Co/Mn-catalyzed aerobic oxidation (Amoco process conditions).

Route B: Grighard Carboxylation (Laboratory Scale)

This route offers higher regioselectivity.

Precursor Synthesis: 4-Bromo-1-(1-phenylethyl)benzene is prepared via alkylation of
bromobenzene with styrene (or 1-phenylethyl chloride).[1]

Grignard Formation: Reaction with Mg turnings in anhydrous THF.

Carboxylation: Quenching the Grignard reagent with dry CO: (solid or gas).

Workup: Acidification with HCI precipitates the pure acid.

Visualization: Synthetic Workflow
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Caption: Figure 1. Dual synthetic pathways highlighting the industrial oxidation route and the
laboratory-scale Grignard carboxylation for high regioselectivity.[1]

Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the carboxylic acid head and the
aromatic core.

Carboxylic Acid Transformations

« Esterification: Reacts with alcohols (MeOH, EtOH) under acid catalysis (H2S0Oa4) to form
esters (e.g., Methyl 4-(1-phenylethyl)benzoate).[1] These esters are often used as liquid
crystal precursors.

o Amidation: Activation with SOCI2z (Thionyl chloride) or Oxalyl chloride yields the acid chloride,
which reacts with amines to form amides. This is critical for generating drug-like scaffolds
(e.g., Retinoid X Receptor agonists).[1]

» Reduction: Reduction with LiAlH4 yields 4-(1-phenylethyl)benzyl alcohol.[1]

Aromatic Substitution

» Electrophilic Aromatic Substitution (EAS): The 1-phenylethyl group is weakly activating
(ortho/para directing), while the carboxyl group is deactivating (meta directing).[1]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8575380?utm_src=pdf-body-img
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562932&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562932&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562932&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562932&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1562932&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8575380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Regioselectivity: Nitration or halogenation will predominantly occur on the phenyl ring of the
1-phenylethyl group (Ring B) rather than the benzoic acid ring (Ring A), as Ring B is more
electron-rich (activated by the alkyl group).[1]

Visualization: Reactivity Logic
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Caption: Figure 2.[1] Functionalization pathways. Note the regioselectivity of EAS targeting the
electron-rich non-carboxylated ring.

Applications in Research & Industry
Drug Development (Retinoids & NSAIDs)

o Retinoid Analogs: The 4-(1-phenylethyl)benzoic acid scaffold mimics the lipophilic tail of
retinoids (e.g., Tamibarotene or Am80 analogs).[1] The bulky ethyl linker provides a "kink" in
the structure, potentially enhancing selectivity for RXR/RAR nuclear receptors.

e NSAID Precursors: Structurally related to Ibuprofen and Flurbiprofen, this compound serves
as a core for exploring new cyclooxygenase (COX) inhibitors with altered pharmacokinetic
profiles due to increased lipophilicity.

Liquid Crystals & Materials
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» Mesogenic Core: The rigid biphenyl-like structure (linked by a single carbon) serves as a
mesogen.[1] Esters derived from this acid exhibit nematic phases used in display
technologies.

o Polymer Additives: Used as a chain terminator or modifier in polyesters to introduce thermal
stability and modify crystallinity.

Experimental Protocol: Acid Chloride Formation
Objective: Activation of 4-(1-phenylethyl)benzoic acid for subsequent amidation.
o Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a drying tube (CacClz).
e Reagents:

o 4-(1-Phenylethyl)benzoic acid (1.0 eq, 10 mmol, ~2.26 g)[1]

o Thionyl Chloride (SOCI2) (5.0 eq, excess)[1]

o DMF (Catalytic amount, 2-3 drops)[1]
» Procedure:

o Dissolve the acid in SOCl2. Add DMF catalyst.

o Heat to reflux (75-80°C) for 2-3 hours until gas evolution (HCI/SO3z) ceases.

o Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure
disappearance of starting material.

o Workup: Distill off excess SOCIz under reduced pressure. Co-evaporate with dry toluene (2x)
to remove traces of SOClz.

o Storage: Use the crude yellow oil immediately for coupling reactions.

Safety & Handling (SDS Summary)
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Hazard Category Classification Precaution

Wear nitrile gloves.[1] Wash

Skin Irritation Category 2 (H315) ] )

immediately upon contact.[5]

o Use safety goggles. Rinse with

Eye Irritation Category 2A (H319) o

water for 15 min if exposed.[5]

Avoid dust inhalation.[1][6] Use
STOT-SE Category 3 (H335) )

in a fume hood.

Do not dispose of in drains;
Environmental Aquatic Chronic 3 toxic to aquatic life due to

lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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